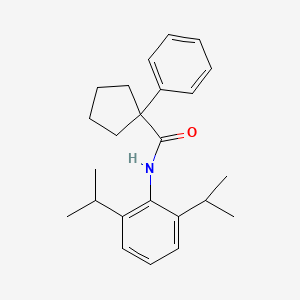

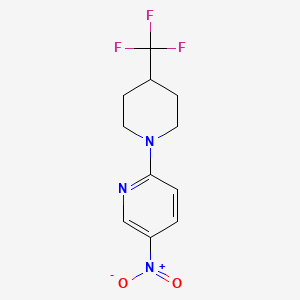

![molecular formula C21H22N2O B2882749 4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide CAS No. 866042-35-5](/img/structure/B2882749.png)

4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

In a study, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared . These new heterocycles underwent thorough characterization and evaluation for antibacterial activity .Molecular Structure Analysis

The molecular structure of the compound seems to be complex, with a pyrrole ring system as its core . The pyrrole ring system is known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .Applications De Recherche Scientifique

Histone Deacetylase (HDAC) Inhibition

Compounds similar to "4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide" have been explored for their potential as histone deacetylase inhibitors, which play a significant role in cancer treatment. The design, synthesis, and biological evaluation of related compounds have shown selective inhibition of HDACs, which is crucial for blocking cancer cell proliferation and inducing apoptosis. These findings indicate the potential of such compounds in anticancer therapy, with some entering clinical trials to assess their efficacy (Zhou et al., 2008).

Anticancer Activity

Further investigations into the synthesis of polysubstituted 4H-pyran derivatives have demonstrated the anticancer activity of these compounds against a variety of human cancer cell lines. The microwave-assisted synthesis approach facilitates the creation of compounds with significant antiproliferative effects, highlighting the therapeutic potential of pyrrole derivatives in cancer treatment (Hadiyal et al., 2020).

Material Science Applications

The unique properties of aryl-substituted pyrrole derivatives have been utilized in material science, particularly in developing thermo-responsive materials. For instance, a specific aryl-substituted pyrrole derivative has shown controllable fluorescence in solid states, making it an excellent candidate for temperature monitoring devices (Han et al., 2013).

Neuroleptic Activity

Research into the neuroleptic (antipsychotic) activity of benzamides reveals the potential of N,N-disubstituted benzamide derivatives as potent drugs with minimal side effects for treating psychosis. These studies offer insight into the structural requirements for enhanced activity and provide a foundation for developing new therapeutic agents (Iwanami et al., 1981).

Synthetic Methodologies

Advancements in synthetic methodologies have led to the development of novel compounds with potential biological activities. Techniques such as the Bischler-Napieralski reaction have been employed to synthesize pyrrole derivatives, which are consistent with the formation of N-substituted benzamide intermediates, demonstrating the versatility of pyrrole derivatives in organic synthesis (Browne et al., 1981).

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the context within the cell.

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could have a wide range of molecular and cellular effects.

Orientations Futures

These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Propriétés

IUPAC Name |

4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c1-2-7-17-10-12-18(13-11-17)21(24)22-16-19-8-3-4-9-20(19)23-14-5-6-15-23/h3-6,8-15H,2,7,16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSQFDRQGOWPMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

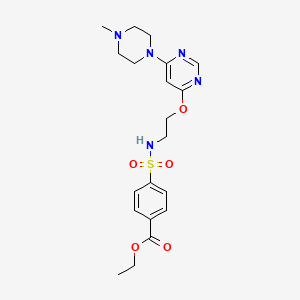

![2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2882666.png)

![2-[(4-{[(4-chloroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2882668.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2882669.png)

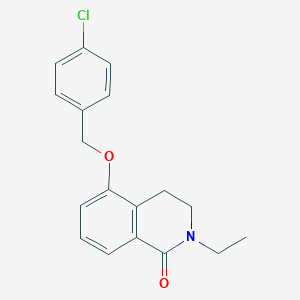

![5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2882671.png)

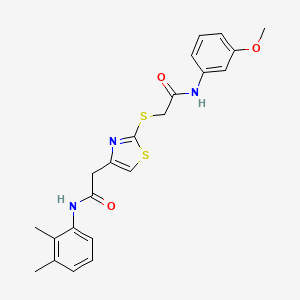

![N-(3,4-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882677.png)

![4-[(5-Bromopyridin-2-yl)oxy]phenol](/img/structure/B2882679.png)

![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2882684.png)

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2882685.png)